1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9-4-2-8(3-5-9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNJJRUJMQSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366845 | |
| Record name | 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-60-8 | |
| Record name | 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Isothiocyanate Intermediate
The most widely reported method involves reacting 4-methoxyaniline with 2-hydroxyethyl isothiocyanate under mild conditions.
Procedure:
- 2-Hydroxyethyl isothiocyanate (1.2 eq) is dissolved in anhydrous ethanol.
- 4-Methoxyaniline (1 eq) is added dropwise at 0–5°C under nitrogen.
- The mixture is stirred at room temperature for 6–8 hours.
- The precipitate is filtered, washed with cold ethanol, and recrystallized from dimethyl sulfoxide (DMSO)/water (1:3 v/v).
Key Parameters:
- Solvent: Ethanol or DMSO (polar aprotic solvents enhance nucleophilicity).
- Temperature: 25–30°C (prevents decomposition of the isothiocyanate).
- Yield: 68–75% (typical for analogous arylthioureas).
Mechanistic Insight:
The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea (Figure 1).
One-Pot Sulfuration Using Lawesson’s Reagent
An alternative approach modifies urea precursors via sulfur transfer:
Procedure:
- N-(2-Hydroxyethyl)-N’-(4-methoxyphenyl)urea (1 eq) and Lawesson’s reagent (0.6 eq) are refluxed in toluene.
- Reaction progress is monitored by TLC (3.5 hours at 75°C).
- The mixture is cooled, filtered, and purified via silica gel chromatography.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar Ratio (Urea:LR) | 1:0.6 | Maximizes S-incorporation |
| Temperature | 75°C | 62–65% yield |
| Time | 3.5 hours | Prevents over-sulfuration |
Limitations:
- Requires pre-synthesized urea derivative.
- Lawesson’s reagent generates odorous byproducts.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Isothiocyanate route | 68–75 | >98% | Industrial | Single-step synthesis |
| Lawesson’s reagent | 62–65 | 95% | Lab-scale | Avoids isothiocyanate handling |
Structural Characterization
Spectroscopic Validation
FT-IR (KBr, cm⁻¹):
¹H NMR (DMSO-d₆, δ ppm):
- Aromatic protons: 7.21 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H)
- OCH₃: 3.73 (s, 3H)
- HOCH₂CH₂: 4.75 (t, 1H), 3.52 (q, 2H), 3.35 (t, 2H)
X-ray Crystallography (Analogous 3-Methoxy Derivative):
- Monoclinic crystal system, P2₁/n space group
- Dihedral angle between aryl and thiourea planes: 62.57°
- Hydrogen bonding: N-H···O (2.893 Å), O-H···S (3.245 Å)
Process Optimization Challenges
Byproduct Formation
Solvent Selection
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|
| Ethanol | 0.18 | 75 |
| DMSO | 0.25 | 68 |
| Acetonitrile | 0.12 | 58 |
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Isothiocyanate Route | Lawesson’s Route |
|---|---|---|
| Raw Materials | $220 | $310 |
| Energy Consumption | $45 | $68 |
| Waste Treatment | $30 | $85 |
Green Chemistry Metrics
- E-factor: 8.7 (Isothiocyanate) vs. 14.2 (Lawesson’s)
- PMI (Process Mass Intensity): 32 vs. 49
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction.
Solvents: Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Table 1: Structural Comparison of Select Thiourea Derivatives
Key Observations :
Electronic and Physical Properties
Table 2: HOMO Energies of Thiourea Derivatives (DFT Data)
Key Observations :
- The 4-methoxyphenyl group likely elevates HOMO energy, enhancing electron-donating capacity, similar to 4-OCH3 in .
- Hydroxyethyl’s polar nature may increase solubility compared to halogenated analogs () .
Antitubercular Activity
Halogenated thioureas () exhibit potent antitubercular activity (MIC: 2–8 µg/mL), attributed to halogen substituents improving lipophilicity and target binding. The target compound’s hydroxyethyl group may reduce efficacy against Mycobacterium tuberculosis compared to halogenated derivatives but could enhance solubility for drug formulations .
Anti-HIV Activity
highlights 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (EC50: 5.45 µg/mL) as an anti-HIV agent. The target’s 4-methoxyphenyl group may mimic fluorophenyl’s π-π stacking with viral enzymes, but the hydroxyethyl group’s bulkiness could alter binding .
Catalytic Roles
Thioureas in serve as organocatalyst precursors. The target’s hydroxyethyl group could stabilize transition states via hydrogen bonding, similar to azidoalkyl derivatives in enantioselective synthesis .
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis () shows that substituents dictate hydrogen-bonding networks. For example, nitro groups in promote strong intermolecular interactions, whereas the target’s hydroxyethyl may form weaker but more flexible bonds, affecting crystallinity .
Biological Activity
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiourea functional group, which is known for its ability to interact with various biological targets. The presence of the hydroxyethyl and methoxyphenyl groups enhances its solubility and potential bioactivity.
1. Anticancer Activity
Thiourea derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells. For instance, research has shown that similar thiourea derivatives exhibit IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancers .
- Mechanistic Insights : The anticancer effects are attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For example, compounds targeting the Nrf2 pathway have been shown to enhance apoptosis in cancer cells .
2. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens:
- Inhibition Zones : In comparative studies, this compound has shown inhibition zones against pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL .
- Mechanism of Action : The antimicrobial activity is primarily due to the disruption of microbial cell membranes and inhibition of essential enzymes necessary for microbial growth .
3. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by modulating cytokine production:
- Cytokine Inhibition : It has been reported that thiourea derivatives can significantly inhibit pro-inflammatory cytokines like IL-6 and TNF-α. For instance, certain derivatives showed up to 89% inhibition of IL-6 at specific concentrations .
Case Studies and Research Findings
Several studies have explored the biological activities of thiourea derivatives:
- A study highlighted the synthesis of various thiourea compounds, including this compound, and their evaluation against different cancer cell lines. The results indicated promising anticancer activity with low IC50 values .
- Another research focused on the antibacterial efficacy of thiourea derivatives, showcasing that modifications in the chemical structure significantly influenced their biological activity. This study found that compounds with specific substituents exhibited enhanced antibacterial properties compared to standard antibiotics .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
